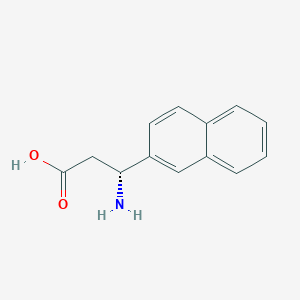

(R)-3-Amino-3-(2-naphthyl)-propionic acid

Vue d'ensemble

Description

®-3-Amino-3-(2-naphthyl)-propionic acid is an organic compound that belongs to the class of amino acids It features a naphthalene ring, which is a fused pair of benzene rings, attached to the alpha carbon of the amino acid structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(2-naphthyl)-propionic acid typically involves the use of 2-naphthol as a starting material. One common synthetic route includes the following steps:

Nitration: 2-naphthol is nitrated to form 2-nitronaphthalene.

Reduction: The nitro group is reduced to an amino group, yielding 2-aminonaphthalene.

Alkylation: 2-aminonaphthalene undergoes alkylation with a suitable alkyl halide to introduce the propionic acid moiety.

Resolution: The racemic mixture is resolved to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production of ®-3-Amino-3-(2-naphthyl)-propionic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

®-3-Amino-3-(2-naphthyl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Peptide Synthesis

Role in Peptide Formation

(R)-3-Amino-3-(2-naphthyl)-propionic acid serves as a crucial building block in the synthesis of peptides. Its unique structure enhances the stability and yield of synthesized peptides, making it ideal for solid-phase peptide synthesis (SPPS). This method allows for the creation of complex peptide structures with high purity, which is essential in pharmaceutical applications .

Case Study: Synthesis of Bioactive Peptides

In a study focused on the synthesis of neuroactive peptides, researchers utilized this compound to create analogs that exhibited enhanced biological activity compared to their natural counterparts. The incorporation of this compound led to improved binding affinity to target receptors, highlighting its utility in developing therapeutics for neurological disorders .

Drug Development

Innovative Drug Candidates

The compound's structural properties facilitate the design of novel drug candidates that target specific biological pathways. Its ability to modify pharmacokinetic properties allows for the development of drugs with enhanced efficacy and reduced side effects compared to traditional compounds .

Case Study: Targeting Neurological Disorders

A notable application involved the development of a drug candidate aimed at treating Alzheimer's disease. By incorporating this compound into peptide sequences, researchers were able to create inhibitors that effectively crossed the blood-brain barrier and exhibited neuroprotective effects in preclinical models .

Biotechnology

Protein Modification

In biotechnology, this compound is utilized for protein modification, which is critical in developing biopharmaceuticals. The compound can be used to introduce specific functionalities into proteins, enhancing their therapeutic potential .

Case Study: Bioconjugation Techniques

Research has demonstrated the effectiveness of using this amino acid derivative in bioconjugation processes. By linking biomolecules with drugs or imaging agents through this compound, scientists have improved the specificity and efficacy of therapeutic agents, leading to better treatment outcomes in targeted therapies .

Neuroscience Research

Studying Neuroactive Peptides

The compound is valuable in neuroscience research for studying neuroactive peptides and their functions. Its unique properties allow researchers to investigate mechanisms underlying various neurological disorders, contributing to advancements in understanding conditions such as depression and anxiety .

Case Study: Mechanistic Studies on Neuropeptides

A series of experiments employing this compound have elucidated the roles of specific neuropeptides in modulating synaptic transmission. These studies have provided insights into potential therapeutic targets for mood disorders, showcasing the compound's impact on mental health research .

Material Science

Advanced Materials Development

In material science, this compound can be incorporated into polymer systems, leading to advanced materials with tailored properties for specific applications. This versatility opens avenues for creating smart materials that respond to environmental stimuli .

| Application Area | Description | Case Study Example |

|---|---|---|

| Peptide Synthesis | Building block for complex peptides | Neuroactive peptide analogs |

| Drug Development | Design of novel drugs targeting specific pathways | Alzheimer's disease drug candidate |

| Biotechnology | Protein modification for enhanced therapeutic effects | Bioconjugation techniques |

| Neuroscience Research | Study of neuroactive peptides and their roles | Mechanistic studies on mood disorders |

| Material Science | Development of advanced materials with tailored properties | Smart materials for responsive applications |

Mécanisme D'action

The mechanism of action of ®-3-Amino-3-(2-naphthyl)-propionic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites. The naphthalene ring structure allows for π-π interactions with aromatic amino acids in proteins, enhancing its binding affinity. Additionally, the amino and carboxylic acid groups can form hydrogen bonds with target molecules, further stabilizing the interaction.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-3-Amino-3-(2-naphthyl)-propionic acid: The enantiomer of the compound with similar properties but different biological activity.

2-Naphthylalanine: A structurally related compound with a naphthalene ring attached to the alpha carbon of alanine.

Naphthalene derivatives: Compounds like 2-naphthol and 2-aminonaphthalene that share the naphthalene core structure.

Uniqueness

®-3-Amino-3-(2-naphthyl)-propionic acid is unique due to its specific stereochemistry and the presence of both amino and carboxylic acid functional groups. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Activité Biologique

(R)-3-Amino-3-(2-naphthyl)-propionic acid, often referred to as a derivative of naphthalene-based amino acids, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's synthesis, biological effects, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by the presence of a naphthalene moiety attached to an amino acid backbone. The compound's synthesis typically involves several key steps, including the protection of the amino group (often using a Boc protecting group), followed by coupling reactions to form the desired amino acid structure. The compound's molecular formula is CHN O, with a molecular weight of approximately 215.25 g/mol.

The biological activity of this compound has been investigated in various contexts, particularly its interactions with neurotransmitter receptors. Research indicates that this compound may act as an antagonist or modulator at specific receptor sites, influencing neurotransmission pathways critical for various physiological functions.

- Neurotransmitter Interaction : Studies have shown that this compound can interact with glutamate receptors, specifically targeting kainate receptors. Such interactions are vital for understanding its role in neurological disorders and potential therapeutic applications in conditions like epilepsy and neurodegenerative diseases .

- Antiproliferative Effects : In cancer research, derivatives of this compound have demonstrated antiproliferative activity against several cancer cell lines. For instance, a study highlighted its ability to inhibit protein-protein interactions in HER2-overexpressed breast cancer cells, suggesting a mechanism that could be leveraged for therapeutic interventions .

Comparative Biological Activity

A comparative analysis of similar compounds reveals that modifications to the naphthalene moiety or the amino acid backbone can significantly influence biological activity. The following table summarizes key findings from various studies:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| This compound | Antagonist at kainate receptors; antiproliferative effects | Interacts with neurotransmitter systems |

| Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid | Similar receptor interactions; used in peptide synthesis | Protecting group enhances stability |

| Naphthylalanine | Reduced receptor binding affinity | Lacks protective groups; serves as a baseline comparison |

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in different biological contexts:

- Cancer Cell Lines : In vitro studies assessed the compound's effect on HER2-positive breast cancer cells. Results indicated that treatment with this compound led to a significant reduction in cell viability, highlighting its potential as an anticancer agent .

- Neuroprotection : Experimental models have explored the neuroprotective properties of this compound against excitotoxicity induced by glutamate. Findings suggest that it may mitigate neuronal damage by modulating receptor activity and reducing calcium influx into cells .

Propriétés

IUPAC Name |

(3R)-3-amino-3-naphthalen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c14-12(8-13(15)16)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,14H2,(H,15,16)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASNXOXPNZWQRV-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375920 | |

| Record name | (3R)-3-Amino-3-(naphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

786637-72-7 | |

| Record name | (3R)-3-Amino-3-(naphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.